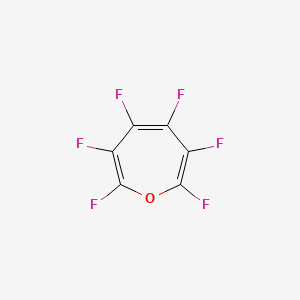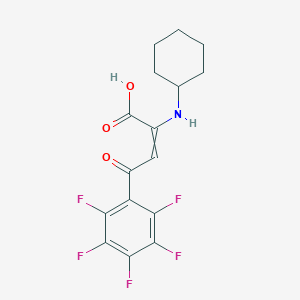
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a pentafluorophenyl group, and a but-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by the introduction of the pentafluorophenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. Advanced purification techniques, such as chromatography, may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)-4-oxo-4-(trifluoromethyl)but-2-enoic acid: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.
2-(Cyclohexylamino)-4-oxo-4-(phenyl)but-2-enoic acid: Similar structure but with a phenyl group instead of a pentafluorophenyl group.
Uniqueness
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
162188-44-5 |
|---|---|
Molecular Formula |
C16H14F5NO3 |
Molecular Weight |
363.28 g/mol |
IUPAC Name |
2-(cyclohexylamino)-4-oxo-4-(2,3,4,5,6-pentafluorophenyl)but-2-enoic acid |
InChI |
InChI=1S/C16H14F5NO3/c17-11-10(12(18)14(20)15(21)13(11)19)9(23)6-8(16(24)25)22-7-4-2-1-3-5-7/h6-7,22H,1-5H2,(H,24,25) |
InChI Key |
GIJGAJBOKJXTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=CC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


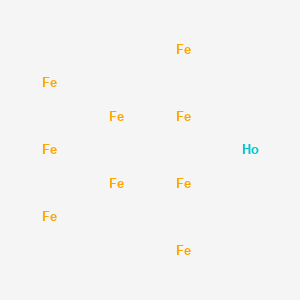
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
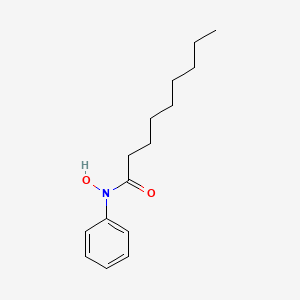
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
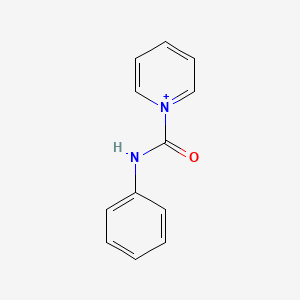

![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)


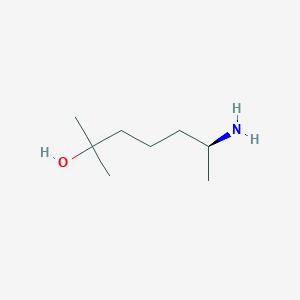
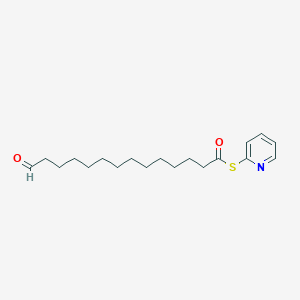
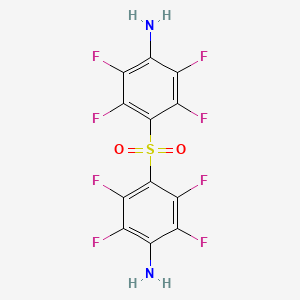
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
